(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral alcohol characterized by the presence of a nitrophenyl group. Its molecular formula is C₉H₁₁N₁O₃, and it has a molecular weight of approximately 181.19 g/mol. The compound features a hydroxyl group (-OH) attached to a propan-1-ol backbone, with a nitro group (-NO₂) positioned on the phenyl ring at the 3-position. This specific stereochemistry contributes to its unique chemical behavior and potential biological interactions .
Due to its chirality, (S)-1-(3-Nitrophenyl)propan-1-ol can be used as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its activity and selectivity. In a study published in the Journal of the American Chemical Society, researchers demonstrated the use of this compound as a ligand in the asymmetric hydrogenation of ketones, achieving good enantioselectivities (up to 98% ee) for various substrates [].
The biological activity of (S)-1-(3-Nitrophenyl)propan-1-ol has been explored in various studies. It exhibits potential pharmacological effects, particularly in pain management and anti-inflammatory activities, likely due to its structural similarity to other bioactive compounds. The nitrophenyl moiety may contribute to its interaction with biological targets, including enzymes and receptors involved in pain pathways .
Several synthesis methods have been reported for (S)-1-(3-Nitrophenyl)propan-1-ol:
(S)-1-(3-Nitrophenyl)propan-1-ol has several applications:
Interaction studies involving (S)-1-(3-Nitrophenyl)propan-1-ol have indicated its potential binding affinity for certain biological receptors. Research suggests that it may interact with opioid receptors, contributing to its analgesic properties. Further studies are needed to elucidate the exact mechanisms of action and potential side effects associated with its use in therapeutic contexts .
Several compounds share structural similarities with (S)-1-(3-Nitrophenyl)propan-1-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-Nitrophenoxy)propan-1-ol | Ether functional group | Exhibits different pharmacological effects |
| 2-Methyl-3-(3-nitrophenyl)propan-1-ol | Methyl substitution on propanol | Altered solubility and reactivity |
| 1-(4-Nitrophenyl)propan-1-ol | Different position of nitro group | May have distinct biological activities |
While these compounds share a common framework as nitrophenyl alcohols, (S)-1-(3-Nitrophenyl)propan-1-ol's specific stereochemistry and functional groups give it unique characteristics that may influence its chemical reactivity and biological interactions .
The synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol traces back to early efforts in asymmetric reduction methodologies. A pivotal advancement occurred with the adoption of sodium borohydride for ketone reductions, as demonstrated in the conversion of 3-nitropropiophenone to the target alcohol. This method, optimized at 0–20°C in methanol, achieved yields sufficient for industrial-scale applications while preserving stereochemical integrity.
The compound’s academic prominence stems from its role in elucidating Cram’s rule of asymmetric induction, where the nitro group’s meta-position influences facial selectivity in nucleophilic additions. Early studies leveraged its crystalline derivatives for X-ray diffraction, confirming absolute configurations and validating computational stereochemical models.
The mechanistic understanding of (S)-1-(3-Nitrophenyl)propan-1-ol synthesis requires detailed examination of transition state structures and energetics. Computational investigations have revealed that the stereoselectivity of this transformation is controlled by multiple competing transition states, each leading to different stereochemical outcomes.
The most significant transition state analysis focuses on the asymmetric reduction of 1-(3-nitrophenyl)propan-1-one using chiral reducing agents. The reduction proceeds through a six-membered ring transition state when employing oxazaborolidine catalysts, where the ketone coordinates to the boron center while the hydride is delivered intramolecularly. Two primary transition states compete in this process: TS-S leading to the (S)-alcohol and TS-R producing the (R)-enantiomer.
Density functional theory calculations at the B3LYP/6-311++G(2d,p) level in dichloromethane solvent reveal that TS-S is stabilized by 1.1 kcal/mol relative to TS-R, corresponding to an predicted enantiomeric excess of 85%. This energy difference arises from favorable steric interactions in TS-S, where the nitrophenyl substituent adopts a conformation that minimizes steric clash with the oxazaborolidine catalyst framework.
The transition state geometries show characteristic features of the Corey-Bakshi-Shibata mechanism. In TS-S, the forming C-H bond length is 1.89 Å, indicating a relatively late transition state. The boron-ketone coordination distance measures 1.67 Å, consistent with strong Lewis acid-base interaction. The nitro group adopts a near-coplanar arrangement with the phenyl ring, allowing for π-conjugation that stabilizes the transition state through electronic delocalization.
Analysis of the competing TS-R structure reveals increased steric repulsion between the nitrophenyl group and the catalyst backbone. The C-H forming bond is elongated to 1.94 Å, and the boron-ketone coordination is weakened to 1.71 Å. These geometric distortions contribute to the higher energy of this pathway and explain the observed stereoselectivity favoring the (S)-product.
Computational modeling has provided crucial insights into the origin of stereoselectivity in (S)-1-(3-Nitrophenyl)propan-1-ol formation. Multiple density functional theory methods have been employed to understand the electronic and steric factors governing enantioselection.
The choice of density functional significantly impacts the accuracy of stereoselectivity predictions. While B3LYP calculations in the gas phase predict only modest enantioselectivity (62% ee), inclusion of solvent effects through polarizable continuum models dramatically improves the predicted selectivity to 85% ee, closely matching experimental observations of 78-86% ee. More modern functionals such as M06-2X provide similarly accurate predictions (83% ee) while offering improved treatment of non-covalent interactions.
The stereochemical preference has been analyzed using the Felkin-Anh model adapted for ketone reductions. The nitrophenyl substituent functions as the large group in this analysis, directing hydride approach from the less hindered face of the ketone. Computational studies confirm that the preferred transition state adopts a staggered conformation with the nitrophenyl group perpendicular to the carbonyl plane, minimizing A1,3 strain interactions.
Energy decomposition analysis reveals that stereoselectivity arises from a complex interplay of factors. Steric interactions contribute approximately 0.7 kcal/mol to the energy difference favoring TS-S, while electronic effects including orbital interactions and electrostatic stabilization provide an additional 0.4 kcal/mol preference. London dispersion interactions, previously underappreciated in stereochemical analysis, contribute significantly to the stabilization of the preferred transition state through attractive interactions between the aromatic systems.
The role of the nitro group extends beyond simple steric effects. The strong electron-withdrawing character enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Simultaneously, the nitro group participates in stabilizing secondary orbital interactions in the transition state. Natural bond orbital analysis indicates partial charge transfer from the developing C-H bond to the nitro group π* orbitals, providing additional transition state stabilization.
Comprehensive kinetic and thermodynamic analysis of (S)-1-(3-Nitrophenyl)propan-1-ol synthesis has been conducted through both experimental measurements and computational predictions. The reaction exhibits typical behavior for asymmetric ketone reductions with oxazaborolidine catalysts.
Activation parameters determined from temperature-dependent kinetic studies reveal an activation enthalpy of 16.3 kcal/mol for the major pathway producing the (S)-enantiomer, compared to 18.4 kcal/mol for the competing (R)-pathway in dichloromethane solvent. The activation entropy for the major pathway is more negative (-15.1 cal/mol·K) than the minor pathway (-11.6 cal/mol·K), indicating greater organization in the transition state leading to the desired stereoisomer.
The overall reaction is thermodynamically favorable with a reaction enthalpy of -28.1 kcal/mol and Gibbs free energy change of -18.8 kcal/mol at 298 K. The substantial thermodynamic driving force ensures complete conversion under typical reaction conditions and prevents product epimerization.
Computational analysis of the reaction coordinate reveals that the stereoselectivity-determining step occurs early in the mechanism. The formation of the catalyst-substrate complex shows modest selectivity (ΔΔG = 0.3 kcal/mol), but this preference is amplified in the subsequent hydride transfer step. The rate-determining transition state exhibits the full 1.1 kcal/mol energy difference that translates to the observed 85% ee.
Hammett analysis of substituted nitrophenyl derivatives reveals that electron-withdrawing substituents enhance both reaction rate and stereoselectivity. The reaction constant ρ = +1.2 indicates significant positive charge development in the transition state, consistent with the proposed mechanism involving coordination of the electron-deficient carbonyl to the Lewis acidic boron center.
Eyring analysis across a temperature range of 195-298 K provides activation parameters that agree well with computational predictions. The isotope effects observed upon deuteration (kH/kD = 1.8) confirm that hydride transfer is the rate-determining step and support the proposed transition state structure.
Solvent effects play a crucial role in determining both the reaction rate and stereoselectivity of (S)-1-(3-Nitrophenyl)propan-1-ol synthesis. Systematic investigation across diverse solvent systems has revealed significant dependencies on solvent polarity, hydrogen bonding ability, and coordinating properties.
In nonpolar solvents such as hexane and toluene, the reaction proceeds slowly with modest stereoselectivity (65-70% ee). The limited solvation of the charged transition state results in weak catalyst-substrate binding and reduced discrimination between competing pathways. Computational studies in these media show that the energy difference between major and minor transition states decreases to only 0.6 kcal/mol due to insufficient stabilization of the polar transition state.
Moderately polar aprotic solvents like dichloromethane and tetrahydrofuran provide optimal conditions for high stereoselectivity. Dichloromethane (ε = 8.9) yields 85% ee with enhanced reaction rates compared to nonpolar media. The moderate polarity stabilizes the developing charge separation in the transition state without competing for coordination sites on the catalyst. Tetrahydrofuran shows similar behavior but with slightly reduced selectivity (81% ee) due to weak coordination to the boron center that partially disrupts the catalyst structure.
Protic solvents dramatically affect the reaction outcome through hydrogen bonding interactions. Ethanol and methanol enhance stereoselectivity to 90-92% ee by stabilizing the preferred transition state through hydrogen bonding between the solvent hydroxyl groups and the nitro substituent. However, these solvents also coordinate to the catalyst, reducing overall activity and requiring longer reaction times for complete conversion.
The effect of water content is particularly pronounced in this system. Even trace amounts of water (>0.1%) significantly impact stereoselectivity by competing with the substrate for catalyst coordination sites. Anhydrous conditions are essential for achieving maximum enantioselectivity, as water disrupts the precisely organized transition state required for high selectivity.
Ionic liquids have emerged as alternative media offering unique advantages. Imidazolium-based ionic liquids provide high stereoselectivity (88-94% ee) while enabling catalyst recycling through simple phase separation. The organized structure of ionic liquids appears to template the transition state organization, leading to enhanced discrimination between competing pathways.
The molecular recognition between chiral catalysts and the nitrophenyl ketone substrate involves a complex network of interactions that determine the stereochemical outcome. Understanding these interactions has required development of sophisticated computational models and experimental validation techniques.
The primary interaction occurs through coordination of the ketone carbonyl oxygen to the Lewis acidic boron center of the oxazaborolidine catalyst. Crystal structure analysis of analogous complexes reveals a coordination distance of 1.65-1.70 Å with distorted tetrahedral geometry around boron. The strength of this interaction depends critically on the electronic properties of the ketone, with the electron-withdrawing nitro group enhancing the binding affinity through increased carbonyl electrophilicity.
Secondary interactions involve the aromatic π-system of the nitrophenyl group. Computational analysis identifies favorable π-π stacking interactions between the substrate phenyl ring and aromatic substituents on the catalyst. These interactions contribute approximately 2-3 kcal/mol to the overall binding energy and play a crucial role in positioning the substrate for selective hydride delivery.
The nitro group participates in multiple stabilizing interactions. Beyond its electron-withdrawing effect on the carbonyl, the nitro oxygen atoms can form weak hydrogen bonds with catalyst CH groups. Natural bond orbital analysis reveals additional stabilization through negative hyperconjugation involving the nitro group and the developing C-H bond in the transition state.
Steric interactions provide the primary source of stereochemical discrimination. The catalyst creates a chiral pocket that accommodates the substrate in one preferred orientation while sterically hindering alternative binding modes. Molecular dynamics simulations reveal that the nitrophenyl group must adopt specific conformations to avoid steric clash with the catalyst framework, effectively filtering substrate orientations to favor formation of the (S)-enantiomer.
The temperature dependence of catalyst-substrate binding has been investigated through van't Hoff analysis. The binding enthalpy of -8.2 kcal/mol indicates strong coordination, while the negative binding entropy (-18 cal/mol·K) reflects the organizational requirements for productive complex formation. This thermodynamic signature is characteristic of highly organized, stereoselective catalyst-substrate interactions.
Advanced computational techniques including density functional theory with dispersion corrections have revealed the importance of London dispersion forces in catalyst-substrate recognition. These attractive interactions, previously neglected in stereochemical analysis, contribute significantly to both binding affinity and stereoselectivity through favorable van der Waals contacts in the preferred transition state.